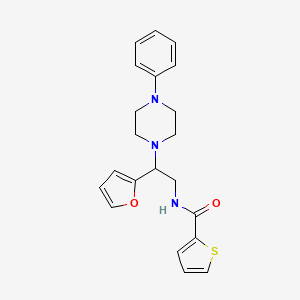

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as FPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPTC belongs to the class of compounds known as piperazine derivatives and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Phenothiazine derivatives, incorporating furan and thiophene linkers, were synthesized and evaluated for their performance in dye-sensitized solar cells. A compound with furan as a conjugated linker demonstrated a significant improvement in solar energy-to-electricity conversion efficiency, indicating the potential of such compounds in enhancing the performance of photovoltaic devices (Se Hun Kim et al., 2011).

PET Imaging for Neuroinflammation

A PET radiotracer specific for CSF1R, a marker for microglia, was developed for noninvasive imaging of neuroinflammation. This compound, showing high specificity and brain uptake, could be valuable in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies, contributing to the development of new therapeutics (A. Horti et al., 2019).

Antimicrobial Activity

N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized and their in vitro antimicrobial activities against clinically isolated drug-resistant bacteria were investigated. One molecule demonstrated effective activity against a variety of bacteria, highlighting its potential as a novel antimicrobial agent (A. Siddiqa et al., 2022).

Antiviral Research

A novel series of furan-carboxamide derivatives were identified as potent inhibitors of the influenza A H5N1 virus. Through systematic SAR studies, these compounds were shown to have a significant impact on anti-influenza activity, marking them as promising candidates for antiviral therapy (Yu Yongshi et al., 2017).

Antitumor Activity

The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were explored, leading to the development of compounds with potential applications in cancer research. The compound's ability to undergo various electrophilic substitution reactions opens avenues for creating novel therapeutic agents (А. Aleksandrov et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the brain . This enzyme plays a crucial role in memory and cognition, and its inhibition is a common therapeutic strategy in conditions like Alzheimer’s disease .

Mode of Action

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the brain. Acetylcholine is a key neurotransmitter involved in many cognitive functions, including memory and learning . By preventing the breakdown of acetylcholine, N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide may enhance these cognitive functions .

Result of Action

The molecular and cellular effects of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide’s action primarily involve the enhancement of cholinergic neurotransmission. By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound may improve cognitive functions such as memory and learning .

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c25-21(20-9-5-15-27-20)22-16-18(19-8-4-14-26-19)24-12-10-23(11-13-24)17-6-2-1-3-7-17/h1-9,14-15,18H,10-13,16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTREFVLTNSTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-bromo-4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one](/img/structure/B2517508.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide](/img/structure/B2517514.png)

![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/no-structure.png)

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

![3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2517519.png)

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide](/img/structure/B2517531.png)